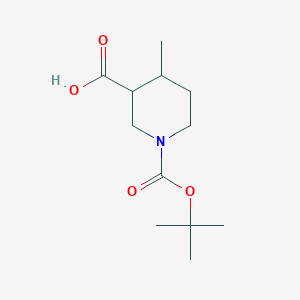

1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-5-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPZGYNNPYYDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662238 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009376-52-6 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic Acid: A Keystone Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of Substituted Piperidine Scaffolds

In the landscape of contemporary medicinal chemistry, the piperidine ring stands as a privileged scaffold, forming the core of numerous approved therapeutics. Its conformational flexibility, basic nitrogen atom, and capacity for stereochemically diverse substitution patterns allow for the precise three-dimensional positioning of pharmacophoric elements, enabling potent and selective interactions with biological targets. Within this class of heterocycles, 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid represents a highly valuable and versatile building block. The strategic placement of the methyl and carboxylic acid groups at the 3- and 4-positions, combined with the readily cleavable tert-Butoxycarbonyl (Boc) protecting group, offers medicinal chemists a sophisticated tool for navigating complex synthetic pathways and exploring novel chemical space.

This technical guide provides an in-depth exploration of the structure, synthesis, characterization, and applications of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic and medicinal chemistry programs. The narrative emphasizes the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Structural Attributes

The structure of this compound features a piperidine ring N-protected with a Boc group. The presence of two adjacent stereocenters at the C3 and C4 positions gives rise to diastereomers (cis and trans isomers), each with distinct conformational preferences and biological activities.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₄ | |

| Molecular Weight | 243.30 g/mol | |

| Appearance | Typically a solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents like methanol, dichloromethane | Inferred from synthetic procedures |

The Boc protecting group serves a critical function by deactivating the nucleophilicity and basicity of the piperidine nitrogen. This allows for selective chemical transformations to be performed on the carboxylic acid moiety without interference from the ring nitrogen. The steric bulk of the Boc group also influences the conformational equilibrium of the piperidine ring, which can be a key factor in stereoselective synthesis.

Strategic Synthesis of this compound

The synthesis of this building block can be approached through several routes, often starting from commercially available piperidine derivatives. A common strategy involves the N-protection of a pre-functionalized piperidine ring, followed by the introduction of the methyl and carboxylic acid groups. A representative synthetic workflow is outlined below.

Protocol 1: N-Boc Protection of Piperidine-3-carboxylic Acid (Nipecotic Acid)

This initial step is foundational for subsequent modifications. The protection of the secondary amine is crucial to prevent side reactions in later steps.

Step-by-Step Methodology:

-

Dissolution: Dissolve piperidine-3-carboxylic acid (nipecotic acid) in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid and facilitate the reaction.

-

Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the solution at a controlled temperature (often 0 °C to room temperature).

-

Reaction: Allow the reaction to stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Acidify the reaction mixture to protonate the carboxylic acid, followed by extraction with an organic solvent like ethyl acetate.

-

Purification: The crude product is then purified, typically by crystallization or column chromatography, to yield 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid.

This N-protected intermediate is the direct precursor for the introduction of the 4-methyl group.

Caption: N-Boc Protection of Nipecotic Acid.

Protocol 2: Stereoselective Synthesis of the 4-Methyl-3-Carboxylic Acid Scaffold

The introduction of the methyl group at the 4-position adjacent to the carboxylic acid at the 3-position can be achieved through various methods, including the alkylation of an enolate intermediate. Achieving stereocontrol is a key challenge and often dictates the synthetic strategy.

Conceptual Step-by-Step Methodology (General Approach):

-

Starting Material: Begin with an appropriately protected piperidine precursor, such as a derivative of 1-Boc-4-oxopiperidine-3-carboxylic acid ester.

-

Methylation: Introduce the methyl group via a nucleophilic addition reaction, for example, using a Grignard reagent (e.g., methylmagnesium bromide) or an organocuprate. The choice of reagent and reaction conditions will influence the stereochemical outcome (axial vs. equatorial attack).

-

Functional Group Manipulation: Subsequent chemical transformations may be necessary to convert the resulting tertiary alcohol to a methyl group and to adjust the oxidation state of the C3 substituent to a carboxylic acid.

-

Hydrolysis: The final step would involve the hydrolysis of the ester to the desired carboxylic acid.

A more direct synthesis of related 3-alkyl-4-aminopiperidines has been described involving the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxipiperidine, followed by functional group interconversions.[1] This highlights the importance of carefully chosen intermediates to control the regiochemistry and stereochemistry of the final product.

Analytical Characterization

The structural elucidation and purity assessment of this compound and its isomers rely on a combination of standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | - A singlet around 1.4 ppm corresponding to the nine protons of the Boc group.- A series of multiplets in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the piperidine ring protons.- A doublet for the methyl group, with its chemical shift and coupling constant being indicative of its stereochemistry (cis or trans).- The proton at the 3-position will show a characteristic multiplicity depending on its coupling to adjacent protons. |

| ¹³C NMR | - Resonances for the quaternary carbons of the Boc group (~80 ppm) and the carbonyl of the Boc group (~155 ppm).- A resonance for the carboxylic acid carbonyl (~175 ppm).- Aliphatic signals for the piperidine ring carbons and the methyl group. The chemical shifts of these carbons can help in assigning the relative stereochemistry. |

| Mass Spectrometry | - The expected molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) corresponding to the molecular weight of 243.30. |

| Infrared (IR) Spectroscopy | - A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).- Carbonyl stretches for the carboxylic acid and the Boc group (~1680-1720 cm⁻¹). |

The precise chemical shifts and coupling constants in the NMR spectra are highly dependent on the relative stereochemistry of the methyl and carboxylic acid groups (cis vs. trans), as this dictates the dihedral angles between adjacent protons and the overall conformation of the piperidine ring.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of complex molecules with potential therapeutic applications, particularly in the area of central nervous system (CNS) disorders. The parent piperidine-3-carboxylic acid (nipecotic acid) is a known inhibitor of γ-aminobutyric acid (GABA) uptake.[2] Derivatives of nipecotic acid are explored for their potential as anticonvulsant, anxiolytic, and neuroprotective agents.[3][4][5]

The introduction of a methyl group at the 4-position can serve several strategic purposes in drug design:

-

Probing Structure-Activity Relationships (SAR): The methyl group can explore specific hydrophobic pockets within a target's binding site, potentially increasing potency and selectivity.

-

Modulating Physicochemical Properties: The addition of a methyl group can increase lipophilicity, which may influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.

-

Controlling Conformation: The steric bulk of the methyl group can restrict the conformational flexibility of the piperidine ring, locking it into a bioactive conformation.

This building block is particularly well-suited for incorporation into screening libraries for targets such as G-protein coupled receptors (GPCRs), ion channels, and transporters, where the rigidified, substituted piperidine core can mimic the presentation of side chains in peptide ligands.[4][6][7]

Caption: Application of the scaffold in drug discovery.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. Based on safety data for analogous compounds such as N-Boc-piperidine-4-carboxylic acid, the following precautions are recommended[8]:

-

Hazard Classification: May cause skin irritation, serious eye irritation, and respiratory irritation.[2][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[3][8]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.

Conclusion

This compound is a sophisticated and valuable building block in the arsenal of the modern medicinal chemist. Its pre-installed, stereochemically defined substitution pattern on a privileged heterocyclic core provides a rapid and efficient means to generate novel chemical entities with tailored properties. A thorough understanding of its synthesis, characterization, and strategic application is essential for leveraging its full potential in the discovery and development of next-generation therapeutics, particularly for challenging targets within the central nervous system.

References

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3829. [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

- Cignarella, G., Barlocco, D., & Pinna, G. A. (1995).

-

PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

- Wanner, K. T., & Hellenbrand, T. (2016). Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 24(9), 1994-2011.

- Singh, K., & Singh, K. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 233, 114269.

- Hellenbrand, T., Höfner, G., & Wanner, K. T. (2016). Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 24(9), 1994-2011.

- Singh, V. K., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 61B(4), 455-460.

- Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.

-

PubChem. (n.d.). 1-Boc-4-Methylpiperidine. Retrieved from [Link]

-

PubChem. (n.d.). 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. Retrieved from [Link]

-

Papagiouvannis, G., Theodosis-Nobelos, P., & Rekka, E. A. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 6984. [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

- Krall, J., et al. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3125-3136.

Sources

- 1. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Boc-4-methylpiperidine-3-carboxylic acid

Introduction: The Strategic Value of Substituted Piperidines in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable building block for targeting complex biological systems. Within this class, N-Boc-protected chiral piperidine carboxylic acids serve as exceptionally versatile intermediates. The tert-butoxycarbonyl (Boc) group provides robust protection of the ring nitrogen, preventing unwanted side reactions while being readily removable under mild acidic conditions, a critical feature for multi-step synthetic campaigns.[3]

This guide focuses on a specific, high-value building block: 1-Boc-4-methylpiperidine-3-carboxylic acid . The presence of a methyl group at the C4 position and a carboxylic acid at the C3 position introduces stereocenters and provides distinct vectors for molecular elaboration. This substitution pattern is of significant interest to researchers designing novel therapeutics, particularly in areas like neuroscience and oncology, where precise control over molecular shape and functionality is paramount for achieving desired potency and selectivity.[3][4] This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic rationale, and an exploration of its reactivity and applications for professionals in drug development.

Core Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is the foundation of its effective application in synthesis. The data for 1-Boc-4-methylpiperidine-3-carboxylic acid is summarized below. It is important to note that due to the presence of two stereocenters (at C3 and C4), this compound can exist as four possible stereoisomers. The properties can vary slightly between individual diastereomers (e.g., (3S,4S) vs. (3S,4R)) and the racemic mixture.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₄ | [5][6] |

| Molecular Weight | 243.30 g/mol | [5][6][7] |

| CAS Number | 1932626-34-0 ((3S,4S)-isomer) | [6] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 127 - 131 °C (Isomer dependent) | [7] |

| pKa (Carboxylic Acid) | ~ 4 - 5 (Estimated) | [7] |

| Solubility | Poorly soluble in water; Soluble in organic solvents (DCM, EtOAc, MeOH) | [7][8] |

Strategic Synthesis: A Field-Proven Protocol

The most common and strategically sound approach to synthesizing 1-Boc-4-methylpiperidine-3-carboxylic acid involves the catalytic hydrogenation of a readily available pyridine precursor, followed by N-protection. This method is advantageous due to the low cost of starting materials and the high stereoselectivity that can be achieved.

The logical workflow for this synthesis is depicted below:

Caption: Synthetic workflow from 4-methylnicotinic acid to the target compound.

Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes the diastereoselective hydrogenation of 4-methylnicotinic acid to yield cis-4-methylpiperidine-3-carboxylic acid, followed by Boc protection.

PART A: Catalytic Hydrogenation of 4-Methylnicotinic Acid

-

Causality & Rationale: The choice of catalyst and solvent is critical for achieving high diastereoselectivity. Rhodium-on-carbon (Rh/C) or Platinum dioxide (PtO₂) in an acidic solvent like acetic acid promotes hydrogenation of the pyridine ring.[9] The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the same face, typically leading to the cis diastereomer as the major product. The acidic medium ensures the pyridine nitrogen is protonated, which can influence the rate and selectivity of the reduction.

-

Step-by-Step Methodology:

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add 4-methylnicotinic acid (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., Argon), carefully add the hydrogenation catalyst (e.g., 5 mol% Rh/C or PtO₂). Heterogeneous catalysts like these are widely used for their efficiency and ease of removal.[10]

-

Solvent Addition: Add a suitable solvent, such as methanol or acetic acid, to dissolve the starting material.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas (H₂), and then pressurize to the desired pressure (typically 50-100 atm).[9] Heat the reaction mixture to 50-80 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodic analysis (e.g., TLC, LC-MS) of aliquots.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude 4-methylpiperidine-3-carboxylic acid, which is often carried forward without further purification.

-

PART B: N-Boc Protection

-

Causality & Rationale: The protection of the secondary amine is essential for subsequent synthetic manipulations.[3] Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for this transformation. The reaction is typically performed under basic conditions (Schotten-Baumann conditions) to deprotonate the ammonium salt formed during hydrogenation and to activate the amine for nucleophilic attack on the Boc anhydride.[8][11]

-

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude 4-methylpiperidine-3-carboxylic acid from Part A in a mixture of water and a co-solvent like tert-butanol or THF.

-

Basification: Cool the solution in an ice bath and add a base, such as sodium hydroxide (NaOH) or triethylamine (Et₃N), to adjust the pH to ~9-10.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up & Purification: After the reaction is complete, perform an acidic work-up by adjusting the pH to ~2-3 with a cold aqueous acid (e.g., 1M HCl). This protonates the carboxylate, making the product extractable into an organic solvent. Extract the product with ethyl acetate or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure 1-Boc-4-methylpiperidine-3-carboxylic acid.

-

Chemical Reactivity and Derivatization Pathways

1-Boc-4-methylpiperidine-3-carboxylic acid is a bifunctional molecule, offering two primary sites for chemical modification: the carboxylic acid group and the Boc-protected nitrogen. This dual reactivity is the source of its utility as a building block.

Caption: Key reactivity pathways for derivatization.

-

Reactions at the Carboxylic Acid: The carboxylic acid moiety is a versatile handle for forming amide bonds, which are central to peptide and small-molecule drug synthesis. Standard peptide coupling reagents (e.g., EDC, HATU, HOBt) are used to activate the acid, facilitating its reaction with a primary or secondary amine to form a stable amide linkage.[12]

-

Reactions at the Nitrogen (via Deprotection): The Boc group is stable to a wide range of reaction conditions but can be cleanly removed with strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in dioxane.[3] This deprotection unmasks the secondary amine on the piperidine ring. The resulting free amine is nucleophilic and can be functionalized through various reactions, including N-alkylation, N-arylation (e.g., Buchwald-Hartwig coupling), reductive amination, or acylation, allowing for the introduction of diverse substituents.

Applications in Drug Development

The structural features of 1-Boc-4-methylpiperidine-3-carboxylic acid make it an attractive starting material for synthesizing complex molecules with therapeutic potential. The defined stereochemistry and the orthogonal protecting group strategy allow for the precise construction of active pharmaceutical ingredients (APIs).

-

Scaffold for Constrained Peptides and Peptidomimetics: The rigid piperidine core can be incorporated into peptide sequences to induce specific turns or conformations, which can enhance binding affinity and metabolic stability. The carboxylic acid serves as the C-terminus, while the nitrogen (after deprotection) acts as the N-terminus for chain elongation.[4]

-

Building Block for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that presents substituents to occupy specific pockets within the enzyme's active site. The stereodefined methyl and derivatized carboxyl groups of this building block can be used to probe these interactions, leading to potent and selective inhibitors.

-

Intermediate for GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets. Ligands for these receptors often require a precise three-dimensional arrangement of functional groups. This piperidine derivative provides a robust scaffold to build such ligands, with the functional groups positioned to optimize receptor engagement.

Conclusion

1-Boc-4-methylpiperidine-3-carboxylic acid is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined structure, predictable reactivity, and the versatility afforded by its two functional groups provide an efficient pathway to novel and complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to accelerate the development of the next generation of therapeutics.

References

-

PubChem Compound Summary for CID 11321572, 1-Boc-4-Methylpiperidine. National Center for Biotechnology Information. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information (PMC). [Link]

-

PubChem Compound Summary for CID 23282848, 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. Fengchen Group. [Link]

-

A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]

-

1-Boc-4-methylpiperidine-4-carboxylic acid. Pipzine Chemicals. [Link]

-

Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. [Link]

-

Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]

-

The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. MDPI. [Link]

-

Catalytic hydrogenation and bifunctional catalysts. TU Chemnitz. [Link]

-

Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. [Link]

-

Ni Promotion by Fe: What Benefits for Catalytic Hydrogenation? MDPI. [Link]

-

Catalysts for hydrogenation processes. Clariant. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | C12H21NO4 | CID 23282848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3S,4S)-1-Boc-4-methyl-piperidine-3-carboxylic acid | 1932626-34-0 [sigmaaldrich.com]

- 7. 1-Boc-4-methylpiperidine-4-carboxylic acid | Chemical Properties, Uses, Safety, Supplier China [pipzine-chem.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

N-Boc-4-methylpiperidine-3-carboxylic acid physical properties

An In-depth Technical Guide to the Physical Properties of N-Boc-Protected Methylpiperidine Carboxylic Acids for Researchers, Scientists, and Drug Development Professionals

A Note from the Senior Application Scientist: This technical guide addresses the physical properties of N-Boc-4-methylpiperidine-3-carboxylic acid. It is important to note that publicly available data for this specific constitutional isomer is limited. To provide a comprehensive resource, this guide also includes detailed information on closely related isomers, which can offer valuable insights for drug development professionals. Understanding the physical properties of these building blocks is crucial for optimizing synthetic routes, ensuring consistent quality, and predicting their behavior in various formulation and biological contexts.

N-Boc-piperidine carboxylic acids are a class of saturated heterocyclic compounds that are pivotal in medicinal chemistry. The piperidine ring is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. The N-Boc (tert-butyloxycarbonyl) protecting group enhances the solubility of these molecules in organic solvents and allows for controlled reactions in multi-step syntheses. The position of substituents, such as methyl and carboxylic acid groups, on the piperidine ring dramatically influences the molecule's three-dimensional shape, polarity, and ability to interact with biological targets.

This guide will focus on the physical properties of N-Boc-4-methylpiperidine-3-carboxylic acid and its isomers, providing a comparative analysis to aid in research and development.

Physical Properties of N-Boc-4-methylpiperidine-3-carboxylic Acid and Its Isomers

Comparative Data of Isomers

The following table summarizes the available physical property data for isomers of N-Boc-methylpiperidine carboxylic acid. It is crucial to consider that the relative positions of the methyl and carboxylic acid groups will significantly impact these values.

| Property | 1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid[1] | 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid[2] | N-BOC-piperidine-4-carboxylic acid[3][4][5][6][7] |

| CAS Number | 512822-50-3[1] | 189321-63-9[2] | 84358-13-4[3][4][5][6][7] |

| Molecular Formula | C12H21NO4[1][8] | C12H21NO4[2] | C11H19NO4[4][5][6] |

| Molecular Weight | 243.30 g/mol [1][8] | 243.30 g/mol [2] | 229.27 g/mol [4][5][6] |

| Appearance | Not specified | Not specified | White crystalline powder[4][6] |

| Melting Point | Not specified | Not specified | 148-153 °C[4][5][7] |

| Boiling Point (Predicted) | Not specified | Not specified | 353.2 ± 35.0 °C at 760 mmHg[3][5][7] |

| Density (Predicted) | Not specified | Not specified | 1.164 - 1.2 g/cm³[3][5][7] |

| Solubility | Not specified | Not specified | Insoluble in water; soluble in DMSO and methanol[4][7] |

| Storage Temperature | 2-8°C[1] | Not specified | 2-8°C or Room Temperature[3][7] |

Expert Insight: The seemingly minor change in the position of the methyl and carboxylic acid groups between these isomers can lead to significant differences in their crystalline packing, and consequently, their melting points. The solubility is also expected to vary based on the overall polarity and hydrogen bonding capabilities of each isomer.

In-Depth Analysis of Key Physical Properties

Melting Point

The melting point is a critical indicator of purity. For crystalline solids like N-Boc-piperidine carboxylic acid derivatives, a sharp melting point range suggests high purity. Broad melting ranges can indicate the presence of impurities or a mixture of stereoisomers.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample and the heating block, leading to an accurate determination.

Solubility

Solubility is a fundamental property that dictates how a compound can be handled in synthetic and biological settings. For drug development, understanding a compound's solubility in both aqueous and organic media is essential for reaction work-ups, purification, formulation, and predicting oral bioavailability.

Experimental Protocol: Thermodynamic Solubility Assessment

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, dichloromethane, hexane) are chosen.

-

Equilibration: An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial. The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The saturated solutions are filtered to remove undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

Expert Insight: The N-Boc group generally imparts good solubility in common organic solvents, while the carboxylic acid moiety can be ionized to enhance aqueous solubility at higher pH.

Acid Dissociation Constant (pKa)

The pKa value of the carboxylic acid group is a critical parameter that influences a molecule's charge state at different pH values. This, in turn, affects its solubility, lipophilicity, and ability to interact with biological targets.

Experimental Workflow: pKa Determination

Caption: Workflow for determining the pKa via potentiometric titration.

Spectroscopic Characterization

While not strictly physical properties, spectroscopic data are integral to confirming the structure and purity of N-Boc-4-methylpiperidine-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Expected ¹H NMR Features for N-Boc-4-methylpiperidine-3-carboxylic acid:

-

A singlet around 1.4 ppm corresponding to the nine protons of the Boc group.

-

Signals for the piperidine ring protons, likely in the range of 1.2 to 4.0 ppm, with complex splitting patterns due to coupling.

-

A signal for the methyl group protons, the chemical shift of which will depend on its position and stereochemistry.

-

A broad singlet for the carboxylic acid proton, typically above 10 ppm, which may be absent if the sample is not completely dry or if run in a protic solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.

-

A strong C=O stretch from the Boc group around 1680-1700 cm⁻¹.

-

C-H stretching vibrations from the alkyl groups around 2850-3000 cm⁻¹.

Safety and Handling

For N-Boc protected piperidine derivatives, general laboratory safety precautions should be followed. Based on data for related compounds, they may cause skin and eye irritation.[2]

General Handling Recommendations:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Logical Relationship of Safety Precautions

Caption: Relationship between hazards and safety measures.

Conclusion

While specific physical property data for N-Boc-4-methylpiperidine-3-carboxylic acid is not extensively documented, a thorough understanding of its isomers provides a solid foundation for researchers. The methodologies and expert insights provided in this guide are intended to empower scientists and drug development professionals to effectively characterize and utilize this class of compounds in their research endeavors. Careful experimental determination of the physical properties for any new batch or isomer is paramount for ensuring reproducible and successful outcomes in drug discovery and development.

References

-

Chemsrc. N-BOC-piperidine-4-carboxylic acid | CAS#:84358-13-4. Available from: [Link]

- Vertex AI Search. Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications.

-

Chem-Impex. 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Available from: [Link]

-

PubChem. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. Available from: [Link]

-

Aapptec Peptides. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid [189321-65-1]. Available from: [Link]

- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

Sources

- 1. 512822-50-3|1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | C12H21NO4 | CID 23282848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-BOC-piperidine-4-carboxylic acid | CAS#:84358-13-4 | Chemsrc [chemsrc.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]

- 8. scbt.com [scbt.com]

An In-Depth Technical Guide to 1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic Acid (CAS 512822-50-3): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid (CAS 512822-50-3), a key building block in modern medicinal chemistry. The document delves into its chemical and physical properties, explores detailed synthetic strategies, and elucidates its critical role as a versatile intermediate in the development of novel therapeutics. Particular emphasis is placed on its application in the design of protease inhibitors and other targeted therapies, supported by mechanistic insights and relevant biological data. This guide serves as an essential resource for researchers and drug development professionals engaged in the synthesis and evaluation of piperidine-based compounds.

Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its prevalence stems from its favorable physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and bioavailability of drug molecules. The conformational flexibility of the piperidine ring also allows for optimal spatial orientation of substituents to effectively interact with biological targets.

1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid, a substituted piperidine derivative, has emerged as a valuable and versatile building block for the synthesis of complex molecular architectures. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for regioselective reactions, allowing for controlled chemical transformations at other positions of the piperidine ring. This guide will provide an in-depth analysis of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for predicting the properties of its derivatives.

| Property | Value | Reference |

| CAS Number | 512822-50-3 | N/A |

| Molecular Formula | C₁₂H₂₁NO₄ | [1] |

| Molecular Weight | 243.30 g/mol | [1] |

| IUPAC Name | 1-(tert-butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid | N/A |

| Appearance | Off-white to yellow-brown solid or sticky liquid | [2] |

| Boiling Point (Predicted) | 359.5 ± 35.0 °C | N/A |

| Density (Predicted) | 1.121 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 4.57 ± 0.40 | N/A |

Synthesis of 1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic Acid

General Synthetic Approach

A plausible synthetic route can be conceptualized starting from a suitable piperidine precursor. The following diagram illustrates a generalized workflow.

Caption: Generalized synthetic workflow for piperidine-4-carboxylic acid derivatives.

Experimental Protocol: Synthesis of a Related N-Boc-Piperidine-4-Carboxylic Acid Derivative

While a specific protocol for the title compound is elusive, the following detailed procedure for the synthesis of a related N-Boc-protected piperidine-4-carboxylic acid provides valuable insights into the experimental conditions and methodologies that can be adapted.[3]

Step 1: Boc Protection of 4-Piperidone Monohydrate Hydrochloride

-

To a stirred solution of 4-piperidone monohydrate hydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

After completion of the reaction (monitored by TLC), quench with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc-4-piperidone.

Step 2: Introduction of the Carboxylic Acid Moiety (e.g., via Strecker Synthesis)

-

To a solution of the N-Boc-4-piperidone in a suitable solvent (e.g., methanol), add potassium cyanide and ammonium chloride.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) and heat to hydrolyze the intermediate aminonitrile.

-

Extract the product with an organic solvent, dry, and concentrate to yield the N-Boc-piperidine-4-carboxylic acid.

Note: The introduction of the methyl group at the 3-position would require a more complex, stereocontrolled synthetic strategy, potentially involving asymmetric catalysis or the use of chiral auxiliaries.

Applications in Drug Discovery and Development

1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[4] Its structural features make it particularly suitable for incorporation into protease inhibitors and other targeted therapies.

Role as a Building Block for Protease Inhibitors

Protease inhibitors are a class of drugs that play a significant role in the treatment of viral diseases and cancer. The piperidine moiety of the title compound can serve as a scaffold to orient pharmacophoric groups into the active site of proteases, leading to potent and selective inhibition.

Hepatitis C Virus (HCV) Protease Inhibitors: The HCV NS3/4A protease is a key enzyme in the viral replication cycle and a validated target for antiviral therapy. Piperidine-based structures have been incorporated into HCV protease inhibitors to enhance their pharmacokinetic properties and binding affinity.

SARS-CoV-2 Main Protease (Mpro) Inhibitors: The main protease of SARS-CoV-2 is essential for viral replication, making it a prime target for the development of antiviral drugs. The design of novel Mpro inhibitors often involves the use of heterocyclic scaffolds like piperidine to achieve optimal interactions with the enzyme's active site.

The following diagram illustrates the general principle of incorporating the piperidine scaffold into a protease inhibitor.

Caption: Conceptual design of a protease inhibitor using the piperidine scaffold.

Intermediate for Other Biologically Active Molecules

Beyond protease inhibitors, this versatile building block can be utilized in the synthesis of a wide range of other therapeutic agents. The carboxylic acid functionality allows for the formation of amide bonds, a common linkage in many drug molecules. The Boc-protected nitrogen provides a handle for further functionalization after deprotection.

Conclusion and Future Perspectives

1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid is a valuable synthetic intermediate with significant potential in drug discovery. Its utility as a scaffold for constructing complex and biologically active molecules, particularly protease inhibitors, is well-recognized. Future research efforts will likely focus on the development of more efficient and stereoselective synthetic routes to this and related piperidine derivatives. Furthermore, the continued exploration of its application in the design of novel therapeutics for a range of diseases remains a promising area of investigation for medicinal chemists. The insights provided in this guide aim to facilitate and inspire further innovation in this exciting field.

References

[2] Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. (Source: Not specified) [4] (3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid - Benchchem. (Source: Benchchem) Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. (Source: PMC - NIH) [3] [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. (Source: Organic Syntheses) [5] 1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde synthesis - ChemicalBook. (Source: ChemicalBook) [6] CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents. (Source: Google Patents) [7] Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. (Source: Connect Journals) [8] The Role of Boc-Piperidine-4-carboxylic Acid in Modern Drug Discovery. (Source: NINGBO INNO PHARMCHEM CO.,LTD.) [1] 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid - PubChem. (Source: PubChem) Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester - ChemicalBook. (Source: ChemicalBook) 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 - Benchchem. (Source: Benchchem) [9] (3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid. (Source: Not specified) synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC - NIH. (Source: PMC - NIH) [10] Biologically active 4-arylpiperidine-3-carboxylic acid derivatives - ResearchGate. (Source: ResearchGate) [11] N-Boc-piperidine-4-carboxylic Acid - NCC - National Chemical Company. (Source: NCC - National Chemical Company) [12] 1-((Tert-butoxy)carbonyl)-3-methylpiperidine-3-carboxylic acid - PubChem - NIH. (Source: PubChem - NIH) [13] Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Min Wang 1, Wenhui Wang 1, Q - Atlantis Press. (Source: Atlantis Press) [14] Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives - ResearchGate. (Source: ResearchGate) [15] 3-Methyl-4-piperidinecarboxylic acid | C7H13NO2 | CID 4248617 - PubChem. (Source: PubChem) [16] Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - PubMed. (Source: PubMed) [17] (PDF) tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. (Source: ResearchGate) (Source: ResearchGate)

Sources

- 1. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | C12H21NO4 | CID 23282848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. (3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid | 1415018-75-5 | Benchchem [benchchem.com]

- 5. 1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]

- 7. connectjournals.com [connectjournals.com]

- 8. nbinno.com [nbinno.com]

- 9. labsolu.ca [labsolu.ca]

- 10. researchgate.net [researchgate.net]

- 11. N-Boc-piperidine-4-carboxylic Acid - NCC - National Chemical Company [ncc.ie]

- 12. 1-((Tert-butoxy)carbonyl)-3-methylpiperidine-3-carboxylic acid | C12H21NO4 | CID 18619761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. atlantis-press.com [atlantis-press.com]

- 14. researchgate.net [researchgate.net]

- 15. 3-Methyl-4-piperidinecarboxylic acid | C7H13NO2 | CID 4248617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid: Navigating a Sparsely Documented but Intriguing Scaffold

A Note to the Researcher: Information regarding the specific positional isomer, 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid, is notably scarce in currently accessible scientific literature and chemical databases. This technical guide has been constructed by leveraging established principles of organic chemistry and drawing parallels from closely related, well-documented analogs. The methodologies and data presented herein are based on expert-level synthesis design and predictive analysis, intended to serve as a foundational resource for researchers venturing into the synthesis and application of this unique molecular scaffold.

Introduction: The Potential of Substituted Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational properties and its ability to engage in crucial biological interactions. The strategic placement of substituents on the piperidine core allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. The subject of this guide, this compound, represents a synthetically versatile building block with significant potential in drug discovery. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom facilitates controlled synthetic transformations, while the methyl and carboxylic acid functionalities at the 4- and 3-positions, respectively, offer distinct vectors for molecular elaboration. The stereochemical relationship between the 4-methyl and 3-carboxylic acid groups (cis or trans) introduces an additional layer of structural diversity, which can be pivotal for achieving selective biological activity.

Molecular Characteristics and Physicochemical Properties

The molecular formula for this compound is C₁₂H₂₁NO₄, which corresponds to a molecular weight of 243.30 g/mol .

| Property | Predicted Value |

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| Topological Polar Surface Area | 66.76 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| LogP | 1.89 |

| Stereoisomers | Can exist as cis and trans diastereomers, each as a pair of enantiomers. |

Synthetic Strategies: A Proposed Approach

The synthesis of this compound is anticipated to be a multi-step process requiring careful control of stereochemistry. A plausible synthetic pathway, illustrated below, commences from a commercially available starting material and employs well-established chemical transformations.

Figure 1. A proposed synthetic workflow for the preparation of this compound, highlighting key transformations.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-benzyl-4-methylpiperidine-3-carbonitrile

This multi-step sequence begins with the benzylation of 4-methylpyridine, followed by selective reduction to the tetrahydropyridine. Ozonolysis and subsequent reductive workup would yield the corresponding piperidinone. Conversion to the cyanohydrin followed by amination (Strecker synthesis) would provide the aminonitrile, which upon hydrolysis would yield the carboxylic acid.

Step 2: Debenzylation and Boc Protection

Catalytic hydrogenation is a standard and effective method for the removal of a benzyl protecting group from a nitrogen atom. The resulting secondary amine, 4-methylpiperidine-3-carboxylic acid, can then be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base, such as triethylamine or sodium bicarbonate, to yield the final product.

The Critical Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its utility stems from several key features:

-

Stability: The Boc group is stable to a wide range of reaction conditions, including many nucleophilic and basic reagents, allowing for selective manipulation of other functional groups within the molecule.

-

Facile Cleavage: Despite its stability, the Boc group can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which are orthogonal to the cleavage conditions for many other protecting groups. This orthogonality is crucial for the efficient synthesis of complex target molecules.

The workflow for utilizing the Boc protecting group in synthetic chemistry is depicted below.

Figure 2. A logical diagram illustrating the strategic use of the Boc protecting group in the synthesis of complex piperidine-based molecules.

Potential Applications in Drug Discovery and Development

Substituted piperidine-3-carboxylic acids are valuable building blocks for the synthesis of a wide range of biologically active compounds. The specific substitution pattern of this compound makes it an attractive starting material for the development of novel therapeutics, particularly in the following areas:

-

GPCR Ligands: The piperidine scaffold can serve as a template for the design of ligands for G-protein coupled receptors, a large family of drug targets involved in numerous physiological processes.

-

Enzyme Inhibitors: The carboxylic acid functionality can act as a key binding element in the active site of various enzymes, making this scaffold a promising starting point for the development of enzyme inhibitors.

-

Constrained Amino Acid Mimetics: The rigidified piperidine ring can be used to create conformationally constrained mimics of natural amino acids, which can lead to peptides and peptidomimetics with enhanced biological activity and metabolic stability.

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would provide information on the electronic environment and connectivity of the protons, including the characteristic signals for the tert-butyl group of the Boc protecting group and the protons on the piperidine ring. ¹³C NMR would confirm the number of unique carbon atoms and the presence of the carbonyl carbons of the Boc and carboxylic acid groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition and molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C=O stretching vibrations of the urethane and carboxylic acid carbonyl groups, as well as the O-H stretching of the carboxylic acid.

Conclusion and Future Directions

While direct experimental data for this compound is limited, its structural features and the established utility of related compounds strongly suggest its potential as a valuable building block in medicinal chemistry. The synthetic strategies and analytical considerations outlined in this guide provide a solid foundation for researchers interested in exploring the chemistry and biological applications of this intriguing molecule. Further research is warranted to develop efficient and stereoselective synthetic routes and to fully characterize its physicochemical and pharmacological properties. The insights gained from such studies will undoubtedly contribute to the design and discovery of the next generation of piperidine-based therapeutics.

References

Due to the scarcity of literature on the specific title compound, the following references are provided to support the general principles and methodologies discussed in this guide.

-

PubChem. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

- Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis, 3rd ed. John Wiley & Sons, 1999. (A comprehensive resource on protecting group chemistry).

- Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd ed. Oxford University Press, 2012. (A standard textbook covering the fundamental principles of organic synthesis).

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules2021 , 26(11), 3281. [Link] (This article describes the use of N-Boc-piperidine-3-carboxylic acid derivatives in synthesis).

An In-depth Technical Guide to 1-Boc-4-methylpiperidine-3-carboxylic acid

This guide provides a comprehensive technical overview of 1-Boc-4-methylpiperidine-3-carboxylic acid, a pivotal building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's nomenclature, stereochemistry, synthesis, and application.

Part 1: Nomenclature, Structure, and Stereoisomerism

The designation "1-Boc-4-methylpiperidine-3-carboxylic acid" is commonly used in chemical literature and commercial listings. However, for unambiguous scientific communication, adherence to the systematic nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC) is paramount.

IUPAC Nomenclature

The formal IUPAC name for this compound is 1-(tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid . The "Boc" group is a widely recognized abbreviation for tert-butoxycarbonyl, a common amine-protecting group. The numbering of the piperidine ring begins at the nitrogen atom, which is designated as position 1.

It is crucial to recognize that this name is incomplete without stereochemical descriptors. The substituents at positions 3 (carboxylic acid) and 4 (methyl group) create two stereocenters. Consequently, the molecule can exist as four distinct stereoisomers, comprising two pairs of enantiomers.

Stereoisomerism: The Four Faces of a Molecule

The relative orientation of the carboxylic acid and methyl groups gives rise to cis and trans diastereomers. Within each diastereomeric pair, there are two enantiomers, designated by the Cahn-Ingold-Prelog (R/S) priority rules.

-

cis Isomers: The carboxylic acid and methyl groups are on the same side of the piperidine ring's plane.

-

(3R,4S)-1-(tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid

-

(3S,4R)-1-(tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid

-

-

trans Isomers: The carboxylic acid and methyl groups are on opposite sides of the piperidine ring's plane.

-

(3R,4R)-1-(tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid

-

(3S,4S)-1-(tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid[1]

-

The specific stereoisomer used in a synthesis is critical, as the three-dimensional arrangement of atoms profoundly influences the biological activity of the final drug candidate. The choice between a cis or trans isomer, and the specific enantiomer, is a deliberate decision in drug design to optimize interactions with the biological target. For instance, commercial suppliers often provide specific stereoisomers like (3S,4S)-1-Boc-4-methyl-piperidine-3-carboxylic acid for targeted synthetic applications[1].

Molecular Structure and Key Identifiers

A clear understanding of the molecule's structure is fundamental. The following table summarizes key chemical identifiers for the general structure, though these may vary for specific stereoisomers.

| Identifier | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₄ | PubChem |

| Molecular Weight | 243.30 g/mol | [2] |

| Canonical SMILES | CC1CC(C(=O)O)N(C1)C(=O)OC(C)(C)C | PubChem |

| InChI Key | Varies by isomer | PubChem |

| CAS Number | Varies by isomer (e.g., 1932626-34-0 for (3S,4S) isomer) | [1] |

Structural Diagram (General)

Sources

Use of 1-Boc-4-methylpiperidine-3-carboxylic acid as a synthetic intermediate

An In-depth Technical Guide to the Strategic Use of N-Boc-Substituted Piperidine Carboxylic Acids as Synthetic Intermediates

Authored by a Senior Application Scientist

Foreword: Navigating the Landscape of Piperidine Scaffolds

In the landscape of modern medicinal chemistry, piperidine rings are a cornerstone of molecular design, forming the core of numerous approved therapeutics. The strategic functionalization of this saturated heterocycle allows for the precise spatial arrangement of pharmacophoric elements, making it an invaluable scaffold in drug discovery. The user query specified an interest in 1-Boc-4-methylpiperidine-3-carboxylic acid . While this specific substitution pattern is not widely documented in readily accessible scientific literature, it represents a class of molecules—N-Boc-substituted piperidine carboxylic acids—that are of immense strategic importance.

This guide, therefore, broadens the aperture to encompass this vital class of synthetic intermediates. We will explore the synthesis, reactivity, and strategic applications of well-documented isomers, such as 1-Boc-piperidine-4-carboxylic acid and 1-Boc-4-methylpiperidine-4-carboxylic acid , to provide a robust and field-proven framework for researchers, scientists, and drug development professionals. The principles, protocols, and strategic considerations detailed herein are directly applicable to the hypothetical use of the 3-carboxy-4-methyl isomer and provide a comprehensive manual for leveraging this molecular architecture.

The Strategic Value of the N-Boc-Piperidine Carboxylic Acid Scaffold

The utility of this scaffold is rooted in its bifunctional nature, which is masked and revealed through orthogonal protecting group strategies.

-

The Piperidine Core : This saturated nitrogen heterocycle is a privileged structure in medicinal chemistry. Its chair-like conformation allows for the introduction of substituents in well-defined axial and equatorial positions, enabling chemists to fine-tune ligand-receptor interactions.

-

The N-Boc Group (tert-Butoxycarbonyl) : The Boc group is a quintessential amine protecting group. Its primary advantage is its stability under a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenation, organometallic reactions) while being readily and cleanly cleaved under mild acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid).[1] This allows for the selective unmasking of the piperidine nitrogen for subsequent elaboration.

-

The Carboxylic Acid Handle : This functional group is a versatile anchor for a vast array of chemical transformations. It can be readily converted into esters, amides, or reduced to a primary alcohol, providing a key attachment point for building molecular complexity.[2][3]

This combination of a conformationally defined core with two orthogonally reactive functional groups makes N-Boc-piperidine carboxylic acids powerful intermediates for constructing diverse chemical libraries and complex target molecules.[4]

Physicochemical Properties of Key Isomers

To ground our discussion, the properties of two commercially available and well-documented isomers are presented below.

| Property | 1-Boc-piperidine-4-carboxylic acid | 1-Boc-4-methylpiperidine-4-carboxylic acid |

| CAS Number | 84358-13-4[5] | 189321-63-9[6][7] |

| Molecular Formula | C₁₁H₁₉NO₄ | C₁₂H₂₁NO₄[6] |

| Molecular Weight | 229.27 g/mol | 243.30 g/mol [6] |

| Appearance | White crystalline powder[5] | White solid |

| Melting Point | 149-153 °C[5] | Not specified |

| Boiling Point | 353.2 °C at 760 mmHg[5] | Not specified |

Synthesis of N-Boc-Piperidine Carboxylic Acid Scaffolds

The primary routes to these intermediates involve either the protection of a pre-existing piperidine carboxylic acid or the construction of the ring system with the desired functionalities in place.

Route 1: Boc Protection of Piperidine Carboxylic Acids

This is the most direct and common approach, particularly for commercially available starting materials like isonipecotic acid (piperidine-4-carboxylic acid).

Causality Behind the Experimental Choices:

-

Reagent : Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection. It is electrophilic and reacts readily with the nucleophilic nitrogen of the piperidine.

-

Base : A base such as sodium hydroxide or triethylamine is required to deprotonate the piperidine nitrogen (if starting from a salt) and to neutralize the acidic byproduct of the reaction, ensuring the reaction goes to completion.

-

Solvent : A biphasic system like THF/water or a polar aprotic solvent like DCM is often used to dissolve both the polar starting material and the less polar Boc₂O.

Detailed Experimental Protocol: Synthesis of 1-Boc-piperidine-4-carboxylic acid [5]

-

Dissolution : Dissolve 4-piperidinecarboxylic acid (isonipecotic acid) (1 eq.) in a 2M aqueous solution of sodium hydroxide (NaOH).

-

Cooling : Cool the solution in an ice bath to 0 °C to manage the exothermicity of the reaction.

-

Reagent Addition : Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.5 eq.) in a suitable solvent like tetrahydrofuran (THF) to the stirred reaction mixture.

-

Reaction : Allow the mixture to warm to room temperature and stir for 1-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup :

-

Remove the organic solvent (THF) under reduced pressure.

-

Acidify the remaining aqueous solution with a 1N HCl solution to a pH of ~3-4, which protonates the carboxylic acid, causing it to precipitate.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product, typically as a white solid.[5]

Core Reactivity and Strategic Elaboration

The power of this intermediate lies in the ability to selectively address its two primary functional handles. The choice of which handle to modify first is a critical strategic decision in any synthetic plan.

The "Acid-First" vs. "Nitrogen-First" Approach

A synthetic chemist can choose one of two primary pathways for elaboration, as illustrated in the workflow diagram below.

Caption: The dual-pathway utility of N-Boc-piperidine carboxylic acids.

Pathway 1a: Reactions at the Carboxylic Acid

With the nitrogen protected, the carboxylic acid is free to undergo a host of transformations. Amide bond formation is arguably the most common and critical reaction in this context.

Causality Behind Amide Coupling Choices:

-

Activation : Carboxylic acids are not sufficiently electrophilic to react directly with amines. They must first be activated. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) convert the hydroxyl group into a better leaving group.

-

Additive : The addition of a coupling additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxybenzotriazole (HOAt) serves two purposes: it minimizes side reactions (like N-acylurea formation) and reduces the risk of racemization if the amine or carboxylic acid contains a stereocenter.

-

Base : A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to neutralize any acid salts present and to scavenge the HCl generated during the reaction.

Detailed Experimental Protocol: EDC/HOBt Mediated Amide Coupling

-

Initial Setup : Dissolve the 1-Boc-piperidine carboxylic acid (1 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Base Addition : Add DIPEA (3 eq.) to the mixture.

-

Activation : Cool the solution to 0 °C and add EDC·HCl (1.2 eq.) portion-wise.

-

Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by LC-MS.

-

Workup :

-

Dilute the reaction mixture with DCM.

-

Wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification : Purify the crude product via column chromatography on silica gel to obtain the desired amide.

Pathway 1b: Reactions at the Piperidine Nitrogen

The acidic lability of the Boc group allows for its selective removal, unveiling the piperidine nitrogen for further functionalization.

Causality Behind Deprotection and Reductive Amination:

-

Deprotection : Strong acids like Trifluoroacetic acid (TFA) in DCM or HCl in an organic solvent (like dioxane or methanol) readily cleave the Boc group. The mechanism involves protonation of the carbonyl oxygen followed by the elimination of isobutylene and carbon dioxide.

-

Reductive Amination : This is a powerful method for forming C-N bonds. The secondary amine reacts with an aldehyde or ketone to form a transient iminium ion, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is mild enough not to reduce the starting aldehyde/ketone but is reactive enough to reduce the iminium ion.[2]

Detailed Experimental Protocol: Boc-Deprotection and Reductive Amination

-

Boc Deprotection :

-

Dissolve the Boc-protected starting material (1 eq.) in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v) or a 4M solution of HCl in dioxane.

-

Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

-

Concentrate the mixture in vacuo to remove the acid and solvent. The resulting amine salt is often used directly in the next step.

-

-

Reductive Amination :[2]

-

Dissolve the crude amine salt (1 eq.) and an aldehyde or ketone (1-1.2 eq.) in a solvent like DCM or dichloroethane (DCE).

-

Add a base like TEA or DIPEA if starting from the HCl salt to free the amine.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.

-

Stir at room temperature for 4-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography.

-

Case Study: Application in the Synthesis of MenA Inhibitors

The strategic value of these intermediates is best illustrated through their application in drug discovery programs. In the development of inhibitors for 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a derivative of this scaffold plays a central role.[2]

The synthesis involved the following key steps, highlighting the "Nitrogen-First" pathway:

-

Reduction : 1-Boc-piperidine-4-carboxylic acid was first reduced to the corresponding alcohol, N-Boc-4-hydroxymethylpiperidine.

-

Activation : The alcohol was converted to a better leaving group (a mesylate or tosylate).

-

Substitution : The activated alcohol underwent nucleophilic substitution with various phenols to build the western portion of the inhibitor.

-

Deprotection : The Boc group was removed under acidic conditions (TFA/DCM) to expose the piperidine nitrogen.[2]

-

Elaboration : The free secondary amine was then subjected to reductive amination with various aldehydes to install the eastern moiety of the final compounds, allowing for a diversity-oriented synthesis to explore the structure-activity relationship (SAR).[2]

This example authoritatively demonstrates how the N-Boc-piperidine scaffold serves as a linchpin, enabling the systematic and modular construction of a library of complex potential drug candidates.

Caption: Synthetic workflow for MenA inhibitors using a piperidine scaffold.

Conclusion and Future Outlook

N-Boc-substituted piperidine carboxylic acids are not merely reagents; they are strategic platforms for innovation in drug discovery. Their predictable reactivity, commercial availability, and the orthogonal nature of their functional groups provide chemists with a reliable and versatile tool for the synthesis of complex molecular architectures. By mastering the "Acid-First" and "Nitrogen-First" strategies, researchers can efficiently generate compound libraries for SAR studies and construct challenging target molecules. While the specific 1-Boc-4-methylpiperidine-3-carboxylic acid remains an elusive target in common literature, the principles and protocols established with its isomers provide a clear and authoritative roadmap for its eventual synthesis and application. The continued exploration of novel substitution patterns on this privileged scaffold will undoubtedly lead to the discovery of next-generation therapeutics.

References

-

1-Boc-4-Methylpiperidine | C11H21NO2 | CID 11321572 - PubChem . Source: National Center for Biotechnology Information. [Link]

- Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents.

-

1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid - PubChem . Source: National Center for Biotechnology Information. [Link]

- Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents.

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central . Source: National Center for Biotechnology Information. [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR . Source: CSIR-NIScPR. [Link]

-

Biologically active 4-arylpiperidine-3-carboxylic acid derivatives - ResearchGate . Source: ResearchGate. [Link]

-

DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC . Source: Heterocycles. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) . Source: Royal Society of Chemistry. [Link]

-

N-BOC-piperidine-4-carboxylic Acid CAS 84358-13-4 - Home Sunshine Pharma . Source: Home Sunshine Pharma. [Link]

Sources

- 1. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]

- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. chemimpex.com [chemimpex.com]

- 5. N-BOC-piperidine-4-carboxylic Acid CAS 84358-13-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]